molecular formula C5H9NO3 B11959892 Acetamide, N-(acetyloxy)-N-methyl- CAS No. 10328-61-7

Acetamide, N-(acetyloxy)-N-methyl-

Cat. No.: B11959892
CAS No.: 10328-61-7
M. Wt: 131.13 g/mol
InChI Key: ALQCCXRUNHSSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(acetyloxy)-N-methyl- is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the nitrogen atom is substituted with an acetyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(acetyloxy)-N-methyl- can be achieved through several methods. One common approach involves the reaction of acetamide with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction can be represented as follows:

CH3CONH2+(CH3CO)2OCH3CONHCOCH3+CH3COOH\text{CH}_3\text{CONH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CONHCOCH}_3 + \text{CH}_3\text{COOH} CH3​CONH2​+(CH3​CO)2​O→CH3​CONHCOCH3​+CH3​COOH

Another method involves the use of acetyl chloride in the presence of a base such as pyridine. This method also yields Acetamide, N-(acetyloxy)-N-methyl- under mild conditions.

Industrial Production Methods

Industrial production of Acetamide, N-(acetyloxy)-N-methyl- typically involves large-scale reactions using acetic anhydride or acetyl chloride. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(acetyloxy)-N-methyl- undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form acetamide and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

    Hydrolysis: Acetamide and acetic acid.

    Oxidation: N-oxide derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-(acetyloxy)-N-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(acetyloxy)-N-methyl- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group can act as an acetylating agent, modifying the activity of enzymes by acetylation of amino acid residues. This modification can alter the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: The parent compound, with a simpler structure and different reactivity.

    N-Methylacetamide: Similar structure but lacks the acetyloxy group.

    N-Acetylacetamide: Contains an additional acetyl group on the nitrogen atom.

Uniqueness

Acetamide, N-(acetyloxy)-N-methyl- is unique due to the presence of both an acetyloxy group and a methyl group on the nitrogen atom. This unique structure imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

[acetyl(methyl)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6(3)9-5(2)8/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQCCXRUNHSSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145742
Record name Acetamide, N-(acetyloxy)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10328-61-7
Record name Acetamide, N-(acetyloxy)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC529091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(acetyloxy)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETOXY-N-METHYL-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(ACETYLOXY)-N-METHYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVB2SDE8CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.